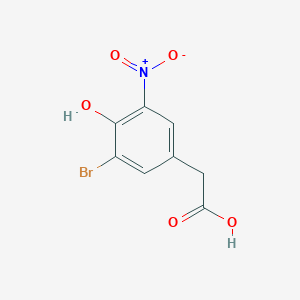

(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid” is a member of the class of phenylacetic acids in which the phenyl group is substituted by bromo, hydroxy, and nitro groups at position 3, 4, and 5 respectively . It is a member of 2-nitrophenols, a member of bromobenzenes and a member of phenylacetic acids .

Molecular Structure Analysis

The molecular formula of “(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid” is C8H5BrN4O4 . It has an average mass of 301.054 Da and a mono-isotopic mass of 299.949402 Da .

Chemical Reactions Analysis

“(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid” is an azide carrying a (3-bromo-4-hydroxy-5-nitrophenyl)acetyl substituent . It has a functional parent phenylacetic acid .

Physical And Chemical Properties Analysis

The empirical formula of “(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid” is C8H7BrO3 . It has a CAS Number of 38692-80-7 and a molecular weight of 231.04 .

Scientific Research Applications

Electrophilic Substitution Reactions

Research conducted by Clarke, Scrowston, and Sutton (1973) delves into electrophilic substitution reactions of compounds similar to (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid. They explored reactions like formylation, bromination, nitration, and Claisen and Fries rearrangement in various related compounds, providing insights into the chemical behavior and potential applications of such substances in organic synthesis (Clarke, Scrowston, & Sutton, 1973).

Nitration and Bromination Reactions

A study by Khlebnikov and Kostikov (1984) on nitration and bromination reactions of certain aziridines sheds light on the reactivity of nitro and bromo groups in complex molecules, which could be extrapolated to (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid. This work offers valuable information on the chemical reactivity of such compounds, which is crucial in designing synthetic routes in pharmaceutical and material science research (Khlebnikov & Kostikov, 1984).

Synthesis of Flavones

Bhadange and Ganorkar (2012) investigated the synthesis of bromo-substituted flavones, a process relevant to the synthesis of (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid. Their research involves refluxing certain bromo-nitro compounds in dimethyl formamide (DMF), a methodology that could be applied to synthesize related compounds for potential applications in various fields of organic chemistry (Bhadange & Ganorkar, 2012).

Antibacterial Activity of Related Compounds

Parekh and Desai (2006) synthesized thiosemicarbazones from compounds having nitrophenyl groups, akin to (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid. They also examined their antibacterial activity, indicating a potential research direction for the antibacterial applications of similarly structured compounds (Parekh & Desai, 2006).

Synthetic Routes in Organic Chemistry

Hartenstein and Sicker (1993) conducted research on the hydrogenation of nitrophenyl compounds, offering insights into synthetic routes that could be relevant for derivatives of (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid. This research helps understand the transformation of nitro groups in complex organic molecules, which is essential in pharmaceutical chemistry (Hartenstein & Sicker, 1993).

Immunological Applications

Imanishi and Mäukelä (1973) explored the immunological aspects of antibodies reacting with compounds similar to (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid. Such studies are significant in understanding the molecular basis of immune responses and designing novel immunotherapies (Imanishi & Mäukelä, 1973).

Mechanism of Action

Target of Action

It is known that similar compounds interact with various biological targets, influencing a range of biochemical processes .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways .

Result of Action

Similar compounds have been found to exert various biological effects .

Action Environment

Environmental conditions can significantly impact the activity of similar compounds .

properties

IUPAC Name |

2-(3-bromo-4-hydroxy-5-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c9-5-1-4(3-7(11)12)2-6(8(5)13)10(14)15/h1-2,13H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBRNMUKGXUXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B2700731.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2700738.png)

![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2700742.png)

![ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2700744.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2700745.png)

![(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2700749.png)